REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][C:4]=1[O:10][C:11](=O)OC1C=C(Br)C=CC=1OC.[OH-].[Na+]>CO>[Br:9][C:6]1[CH:5]=[C:4]([O:10][CH3:11])[C:3]([OH:2])=[CH:8][CH:7]=1 |f:1.2|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a volume of ca 100 ml
|
Type
|
ADDITION
|
Details
|
poured into 1 L of H2O
|
Type
|
CUSTOM
|
Details
|
The acidic mixture was transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
WASH
|
Details
|
washed once with H2O, once with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration, concentration
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=C1)OC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 195.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |